![molecular formula C7H11NO2 B3085077 5-Isopropylpyrrolidine-2,4-dione CAS No. 115084-80-5](/img/structure/B3085077.png)
5-Isopropylpyrrolidine-2,4-dione
Overview
Description
5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then reacts with thionyl chloride (SOCl2) under reflux to afford the desired product . Another synthetic strategy involves the Michael additions of ketones to N-substituted maleimide at room temperature .Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called "pseudorotation" . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antifungal Agents
5-Isopropylpyrrolidine-2,4-dione derivatives have been studied for their potential as antifungal agents . These compounds have shown significant biological activities against fungi such as Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg) . For instance, one of the target compounds, 4h, inhibited the growth of Rs in vitro with an EC50 value of 0.39 mg mL 1, which was better than the commercialized fungicide boscalid .
Fungicide Leads
These compounds have been used to screen novel fungicide leads . The derivatives were designed, synthesized, and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS . The target compounds were evaluated for their antifungal activity against Rs, Bc, and Fg .
Quantitative Structure-Activity Relationship (QSAR) Analysis
The compounds have been used in QSAR studies to analyze the relationship between the structure of the compounds and their antifungal activity . The 3D-QSAR analyses revealed that introducing hydrophobic 4-FPh, 4-ClPh, or 4-BrPh fragments at the R2 position could considerably increase the antifungal activity against Rs .
Morphological Changes in Fungi
Scanning electron microscopy (SEM) was used to observe the changes in the mycelium morphology of fungi treated with these compounds . Numerous abnormal branches and swellings were found on the hyphae that were treated with 4h .
Green Herbicides
Natural tetramic acids, which include 5-Isopropylpyrrolidine-2,4-dione, have been used as lead compounds to design and synthesize pyrrolidine-2,4-dione derivatives incorporating a chainlike alkoxyalkyl moiety . These compounds have potential as green herbicides .
Agricultural Applications
These compounds have potential applications in agriculture, particularly in protecting crops such as rice, strawberry, and wheat from phytopathogenic fungi .
Mechanism of Action
Target of Action
5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine-2,4-dione, which has been found to have potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum .
Mode of Action
It is known that the compound interacts with its targets by inhibiting their growth . This is likely achieved through the disruption of essential biological processes within the fungal cells, although the specific mechanisms are yet to be elucidated.
Biochemical Pathways
Given its antifungal properties, it is likely that the compound interferes with the pathways responsible for the growth and reproduction of fungi . The downstream effects of this interference would include the inhibition of fungal growth and potentially the death of the fungal cells.
Result of Action
The primary result of the action of 5-Isopropylpyrrolidine-2,4-dione is the inhibition of fungal growth . In some cases, the compound has been found to be more effective than commercial fungicides . For example, one study found that a target compound of 5-Isopropylpyrrolidine-2,4-dione inhibited the growth of Rhizoctonia solani in vitro with an EC50 value of 0.39 μg mL−1, which was better than the commercialized fungicide boscalid (2.21 μg mL−1) .
properties
IUPAC Name |
5-propan-2-ylpyrrolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCAPFRIWBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575452 | |
Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylpyrrolidine-2,4-dione | |
CAS RN |
115084-80-5 | |
Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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